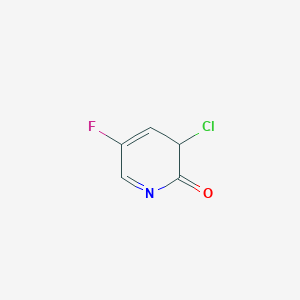
3-chloro-5-fluoro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-fluoro-3H-pyridin-2-one is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridine derivatives. One common method is the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuryl chloride (SO2Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, dihydropyridines, and fused heterocyclic compounds.
Scientific Research Applications
3-chloro-5-fluoro-3H-pyridin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-ol
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-chloro-5-fluoro-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring makes it a valuable intermediate for the synthesis of various bioactive molecules and industrial chemicals.
Properties
Molecular Formula |
C5H3ClFNO |
|---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
3-chloro-5-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2,4H |
InChI Key |
KSTLMAZCHBRDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)
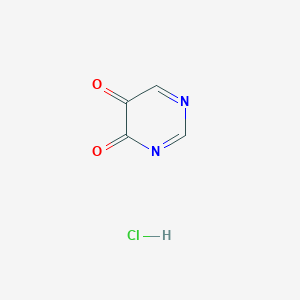
![5-(3-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345671.png)
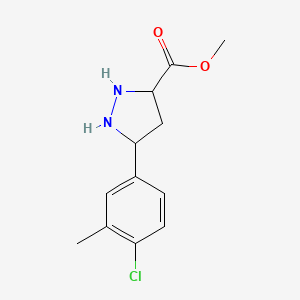
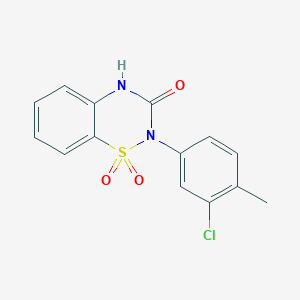

![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)

![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)
![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)
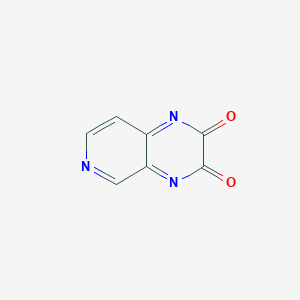

![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)

